N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16378746
InChI: InChI=1S/C20H22N4O4S/c1-28-16-6-3-2-5-15(16)13-17-19(26)24(20(27)29-17)11-7-18(25)22-8-4-10-23-12-9-21-14-23/h2-3,5-6,9,12-14H,4,7-8,10-11H2,1H3,(H,22,25)/b17-13-
SMILES:
Molecular Formula: C20H22N4O4S
Molecular Weight: 414.5 g/mol

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

CAS No.:

Cat. No.: VC16378746

Molecular Formula: C20H22N4O4S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide -

Specification

Molecular Formula C20H22N4O4S
Molecular Weight 414.5 g/mol
IUPAC Name N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Standard InChI InChI=1S/C20H22N4O4S/c1-28-16-6-3-2-5-15(16)13-17-19(26)24(20(27)29-17)11-7-18(25)22-8-4-10-23-12-9-21-14-23/h2-3,5-6,9,12-14H,4,7-8,10-11H2,1H3,(H,22,25)/b17-13-
Standard InChI Key QKZWBBLZMIOBIU-LGMDPLHJSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3
Canonical SMILES COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3

Introduction

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic organic compound that combines structural motifs from imidazole and thiazolidinone derivatives. These scaffolds are well-known for their roles in medicinal chemistry, particularly in antifungal, anticancer, and antimicrobial applications. This article provides a detailed exploration of the compound's synthesis, chemical structure, biological properties, and potential applications based on available research.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiazolidinone core: Reacting a thiosemicarbazide derivative with an appropriate carbonyl compound under acidic or basic conditions.

  • Introduction of the imidazole substituent: Alkylation or acylation reactions involving 1H-imidazole.

  • Final condensation reaction: Coupling the methoxybenzaldehyde derivative with the thiazolidinone intermediate to form the benzylidene moiety.

Anticancer Potential

Thiazolidinone-based compounds have shown promise as anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis . The methoxybenzylidene substituent may contribute to selective cytotoxicity against cancer cells.

Antimicrobial Activity

The imidazole moiety is known for its broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria . This compound's structural features suggest potential applications in combating resistant bacterial strains.

Pharmacological Evaluation

Table 1 summarizes some key pharmacological properties of similar compounds based on computational predictions and experimental studies:

PropertyValue/ObservationSource/Methodology
Lipophilicity (LogP)Moderate (2–4)SwissADME predictions
Drug-likenessSatisfactoryLipinski's Rule of Five
Cytotoxicity (IC50)Low micromolar rangeIn vitro assays
Antifungal MICComparable to fluconazoleBroth dilution method

Drug Design

This compound can serve as a lead structure for designing new antifungal or anticancer agents due to its dual pharmacophore system (imidazole-thiazolidinone).

Molecular Docking Studies

Preliminary molecular docking studies suggest strong binding affinities to fungal CYP450 enzymes and human DNA topoisomerases, making it a candidate for further optimization .

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